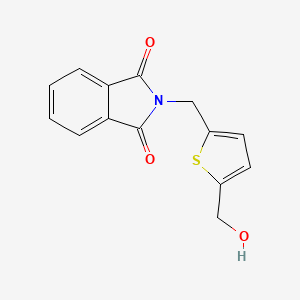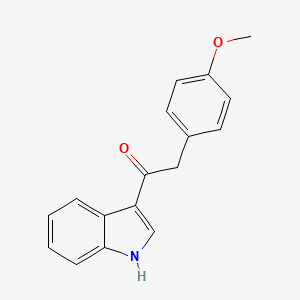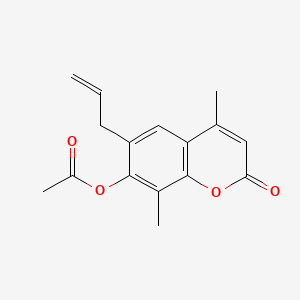
2H-1-Benzopyran-2-one, 7-(acetyloxy)-4,8-dimethyl-6-(2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(アセチルオキシ)-4,8-ジメチル-6-(2-プロペニル)-2H-1-ベンゾピラン-2-オンは、ベンゾピランファミリーに属する化学化合物です。ベンゾピランは、その多様な生物活性で知られており、天然物に多く見られます。この特定の化合物は、アセチルオキシ基、2つのメチル基、ベンゾピランコアに結合したプロペニル基を含む独自の構造を特徴としています。
準備方法
合成経路および反応条件
7-(アセチルオキシ)-4,8-ジメチル-6-(2-プロペニル)-2H-1-ベンゾピラン-2-オンの合成は、通常、いくつかのステップを伴います。一般的な方法の1つは、ベンゾピランコアの調製から始まり、その後、さまざまな化学反応によってアセチルオキシ基、メチル基、プロペニル基が導入されます。これらの変換を制御された条件下で達成するために、特定の試薬と触媒が使用されます。
工業生産方法
工業的な環境では、この化合物の製造には、高収率と純度を確保するために、大規模な化学反応器と最適化された反応条件が含まれる場合があります。このプロセスには、蒸留、結晶化、精製などのステップが含まれて、目的の生成物を単離することがあります。
化学反応の分析
反応の種類
7-(アセチルオキシ)-4,8-ジメチル-6-(2-プロペニル)-2H-1-ベンゾピラン-2-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。
置換: この反応は、特定の条件下で求核剤または求電子剤を使用して、ある官能基を別の官能基と交換することを伴います。
一般的な試薬および条件
酸化: 過マンガン酸カリウム、過酸化水素、およびその他の酸化剤(酸性または塩基性条件下)。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、およびその他の還元剤(無水条件下)。
置換: ハロゲン化物、アミン、アルコールなどの求核剤と、適切な条件下でのハロゲン化アルキルや酸塩化物などの求電子剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化またはカルボキシル化された誘導体を生成する可能性があり、還元は脱酸素化または水素化された生成物を生成する可能性があります。置換反応は、さまざまな官能基化された誘導体につながる可能性があります。
科学研究への応用
7-(アセチルオキシ)-4,8-ジメチル-6-(2-プロペニル)-2H-1-ベンゾピラン-2-オンは、次のようないくつかの科学研究への応用があります。
化学: より複雑な分子の合成のための構成単位として、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性、抗酸化性、抗炎症性など、その潜在的な生物活性について研究されています。
医学: 薬物開発における役割や、新しい医薬品のリード化合物としての役割など、その潜在的な治療効果について調査されています。
産業: 特殊化学薬品、香料、その他の工業製品の製造に使用されています。
科学的研究の応用
2H-1-Benzopyran-2-one, 7-(acetyloxy)-4,8-dimethyl-6-(2-propenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its role in drug development and as a lead compound for new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
作用機序
7-(アセチルオキシ)-4,8-ジメチル-6-(2-プロペニル)-2H-1-ベンゾピラン-2-オンの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素、受容体、またはその他のタンパク質に結合することで、その活性を調節することがあります。正確な経路と標的は、化合物が使用される特定の生物学的または化学的状況によって異なります。
類似の化合物との比較
類似の化合物
3-(1,1-ジメチル-2-プロペニル)-7-ヒドロキシ-6-メトキシ-2H-1-ベンゾピラン-2-オン: この化合物は、同様のベンゾピランコアを持っていますが、置換基の位置とタイプが異なります。
7-(アセチルオキシ)-3,4,5-トリメトキシ-8-(2-プロペニル)-2H-1-ベンゾピラン-2-オン: ベンゾピランコアに異なる置換基を持つ別の関連化合物。
7-(アセチルオキシ)-6-(2-クロロ-2-プロペニル)-2H-1-ベンゾピラン-2-オン: この化合物は、プロペニル基の代わりにクロロ基を持っています。
独自性
7-(アセチルオキシ)-4,8-ジメチル-6-(2-プロペニル)-2H-1-ベンゾピラン-2-オンは、その置換基の特定の組み合わせにより、独特の化学的および生物学的特性を付与するため、ユニークです。その構造は、分子標的との特定の相互作用を可能にするため、研究と産業におけるさまざまな用途に役立ちます。
類似化合物との比較
Similar Compounds
2H-1-Benzopyran-2-one, 3-(1,1-dimethyl-2-propenyl)-7-hydroxy-6-methoxy-: This compound has a similar benzopyran core but differs in the position and type of substituents.
2H-1-Benzopyran-2-one, 7-(acetyloxy)-3,4,5-trimethoxy-8-(2-propenyl)-: Another related compound with different substituents on the benzopyran core.
2H-1-Benzopyran-2-one, 7-(acetyloxy)-6-(2-chloro-2-propenyl)-: This compound has a chloro group instead of a propenyl group.
Uniqueness
2H-1-Benzopyran-2-one, 7-(acetyloxy)-4,8-dimethyl-6-(2-propenyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
特性
CAS番号 |
3993-45-1 |
|---|---|
分子式 |
C16H16O4 |
分子量 |
272.29 g/mol |
IUPAC名 |
(4,8-dimethyl-2-oxo-6-prop-2-enylchromen-7-yl) acetate |
InChI |
InChI=1S/C16H16O4/c1-5-6-12-8-13-9(2)7-14(18)20-16(13)10(3)15(12)19-11(4)17/h5,7-8H,1,6H2,2-4H3 |
InChIキー |
WPXKHUHUPSKNMM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2C)OC(=O)C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


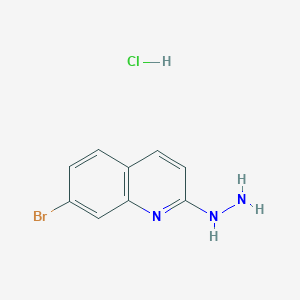


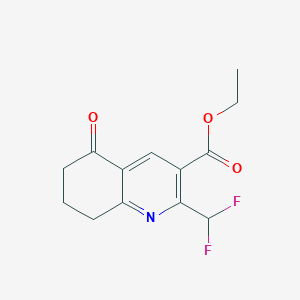
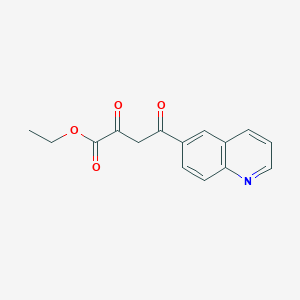
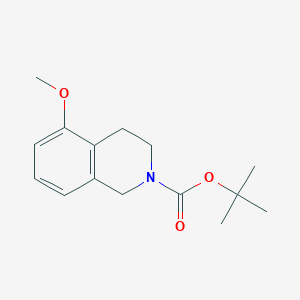

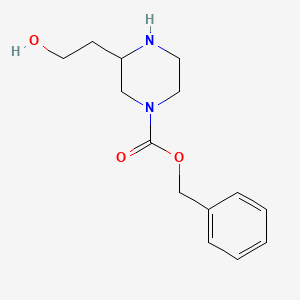
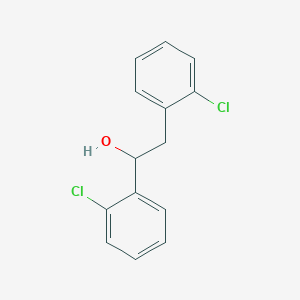
![6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11850632.png)
